REACTION_SMILES
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[CH3:6][O:7][c:8]1[cH:9][c:10]([CH3:20])[cH:11][c:12](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:13]1.[Cl:21][CH:22]([Cl:23])[Cl:24].[I:1][Si:2]([CH3:3])([CH3:4])[CH3:5]>>[OH:7][c:8]1[cH:9][c:10]([CH3:20])[cH:11][c:12](-[c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)cc(-c2ccccc2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)I
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Name
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Type
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product
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Smiles
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Cc1cc(O)cc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |